1,3-Diphenylimidazolidine-2,4-dione
Description
Historical Trajectory and Foundational Significance of the Imidazolidine-2,4-dione Core
The imidazolidine-2,4-dione scaffold, also known as hydantoin (B18101), has a rich history dating back to its first synthesis. The foundational significance of this core structure lies in its presence in a variety of biologically active molecules. researchgate.net For instance, the well-known anticonvulsant drug Phenytoin is a 5,5-diphenyl substituted imidazolidine-2,4-dione. aensiweb.netbepls.com The discovery of Phenytoin's therapeutic properties in 1938 marked a significant milestone, solidifying the importance of the hydantoin scaffold in medicinal chemistry. bepls.com
The versatility of the imidazolidine-2,4-dione core stems from the reactivity of the nitrogen atoms at positions 1 and 3, and the carbon at position 5, allowing for the introduction of various substituents. This has enabled the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and antitumor properties. aensiweb.netajrconline.orgnih.govsemanticscholar.org The development of synthetic methodologies, such as the Biltz synthesis, the Read synthesis, and the Bucherer-Bergs synthesis, has further facilitated the exploration of the chemical space around this privileged scaffold. semanticscholar.org
Academic Research Landscape of 1,3-Diphenylimidazolidine-2,4-dione and its Structural Analogues
Academic research on this compound and its analogues has been extensive, exploring their synthesis, chemical properties, and potential applications. The presence of phenyl groups at both nitrogen atoms significantly influences the molecule's stereochemistry and electronic properties.
One area of investigation has been the synthesis of various derivatives through nucleophilic substitution and Mannich reactions at the remaining active sites of the imidazolidine-2,4-dione core. aensiweb.netresearchgate.net These studies often involve detailed characterization of the synthesized compounds using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate their three-dimensional structures. aensiweb.netnih.gov For example, the crystal structure of 3-amino-5,5-diphenylimidazolidine-2,4-dione (B73431) revealed two independent molecules in the asymmetric unit with different dihedral angles between the phenyl groups and the five-membered ring. nih.gov
Furthermore, research has been conducted on the biological evaluation of these compounds. For instance, some imidazolidine-2,4-dione derivatives have been investigated for their affinity for serotonin (B10506) receptors, highlighting the potential for this class of compounds in neuroscience research. nih.gov Other studies have focused on their potential as inhibitors of specific enzymes or as anticancer agents. nih.gov
Table 1: Selected Research on this compound Analogues
| Research Focus | Key Findings |
| Synthesis of 3-substituted 5,5-diphenylimidazolidine-2,4-dione derivatives | Successful one-pot synthesis via nucleophilic substitution and Mannich reactions. aensiweb.netresearchgate.net |
| Structural analysis of 3-amino-5,5-diphenylimidazolidine-2,4-dione | Crystal structure revealed two independent molecules with differing conformations. nih.gov |
| Serotonin transporter activity | Certain imidazolidine-2,4-dione derivatives showed affinity for serotonin receptors. nih.gov |
| Anticancer activity | Some derivatives have been designed and synthesized as potential Bcl-2 inhibitors. nih.gov |
Contemporary Research Directions and Emerging Paradigms for the Imidazolidine-2,4-dione System
Contemporary research on the imidazolidine-2,4-dione system continues to expand, driven by advancements in synthetic chemistry and a deeper understanding of biological targets. A significant trend is the development of more efficient and environmentally friendly synthetic protocols. bepls.com
Emerging paradigms include the design of hybrid molecules that incorporate the imidazolidine-2,4-dione scaffold with other pharmacologically active moieties to create compounds with dual or synergistic activities. For example, the combination of the imidazolidine-2,4-dione core with a thiazolidine-2,4-dione scaffold has been explored. mdpi.com
Another key direction is the exploration of these compounds as modulators of protein-protein interactions, which are implicated in a wide range of diseases. nih.gov The rigid framework of the imidazolidine-2,4-dione ring system makes it an attractive scaffold for the design of inhibitors of such interactions.
Furthermore, there is growing interest in the development of spirocyclic imidazolidine-2,4-dione derivatives, where the C5 carbon is part of another ring system. researchgate.net These spiro compounds often exhibit unique three-dimensional structures and have shown promise in various therapeutic areas.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-11-16(12-7-3-1-4-8-12)15(19)17(14)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNYVWWWWXIGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347290 | |
| Record name | 1,3-diphenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3157-03-7 | |
| Record name | 1,3-diphenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Imidazolidine 2,4 Diones
Classical and Modern Synthetic Approaches to the Imidazolidine-2,4-dione Ring System
The formation of the core imidazolidine-2,4-dione ring can be achieved through several established and contemporary synthetic routes. These methods offer varying degrees of efficiency and substitution patterns on the heterocyclic ring.
Condensation Reactions Involving Dicarbonyl Compounds and Urea (B33335) Derivatives
A foundational method for synthesizing the imidazolidine-2,4-dione core involves the condensation of an α-dicarbonyl compound with a urea derivative. researchgate.netsphinxsai.com In the context of 1,3-diphenylimidazolidine-2,4-dione, this would typically involve the reaction of benzil (B1666583) (a 1,2-dicarbonyl compound) with 1,3-diphenylurea. ucl.ac.bebepls.com This reaction is often catalyzed by a base and proceeds through an intramolecular cyclization to form a heterocyclic intermediate, which then undergoes a pinacol-type rearrangement to yield the final 5,5-disubstituted hydantoin (B18101). sphinxsai.combepls.com
Another approach involves the reaction of phenylglyoxal (B86788) with substituted ureas. For instance, reacting phenylglyoxal with phenylurea can lead to the formation of 1,5-diphenylimidazolidine-2,4-dione. ucl.ac.be To achieve the 1,3-diphenyl substitution pattern, a suitably substituted urea, such as 1,3-diphenylurea, would be the required starting material. ucl.ac.be The reaction conditions, including the choice of solvent and catalyst, can significantly influence the yield and purity of the product. bepls.com
| Reactant 1 | Reactant 2 | Product | Catalyst | Reference |
| Benzil | 1,3-Diphenylurea | 1,3,5,5-Tetraphenylimidazolidine-2,4-dione | Base | ucl.ac.bebepls.com |
| Phenylglyoxal | Phenylurea | 1,5-Diphenylimidazolidine-2,4-dione | Acid | ucl.ac.be |
| Phenylglyoxal | 1,3-Dicyclohexylurea | 1,3-Dicyclohexyl-5-phenylimidazolidine-2,4-dione | N/A | ucl.ac.be |
| Glycolic Acid | Urea | Hydantoin | N/A | srrjournals.comwikipedia.org |
| Benzil | Urea | 5,5-Diphenylimidazolidine-2,4-dione | Base | sphinxsai.combepls.comresearchgate.net |
One-Pot Synthesis Strategies for Enhanced Efficiency
To improve synthetic efficiency, one-pot procedures have been developed for the synthesis of substituted imidazolidine-2,4-diones. These methods combine multiple reaction steps into a single operation, reducing the need for isolation of intermediates and minimizing waste. For example, a one-pot synthesis of 3-substituted 5,5-diphenylimidazolidine-2,4-diones has been established, which could be adapted for the synthesis of the 1,3-diphenyl derivative. aensiweb.netresearchgate.net These strategies often rely on carefully controlled reaction conditions to achieve the desired transformations in a sequential manner.
The Bucherer-Bergs reaction is a classic example of a multi-component, one-pot synthesis that yields 5-substituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. srrjournals.comnih.govnih.gov While traditionally used for 5-substituted hydantoins, modifications of this reaction could potentially be explored for the synthesis of N-substituted derivatives.
Alkylation and Acylation Protocols at Nitrogen Centers
The nitrogen atoms of the imidazolidine-2,4-dione ring are susceptible to alkylation and acylation, allowing for the introduction of various substituents. jst.go.jpresearchgate.net The N3-position is generally more acidic and thus more readily alkylated than the N1-position under basic conditions. jst.go.jpnih.gov However, methods for the selective N1-alkylation have been developed using specific potassium bases in tetrahydrofuran. jst.go.jpnih.gov
For the synthesis of this compound, direct arylation of the hydantoin core at both nitrogen positions is a potential route. Copper-catalyzed N-arylation of hydantoins with diaryliodonium salts has been shown to be effective for the regioselective N-3 arylation. nih.govacs.org Extending this methodology to achieve N1,N3-diarylation would be a key step.
Alternatively, starting with a pre-functionalized urea, such as 1,3-diphenylurea, and condensing it with a suitable dicarbonyl compound, as mentioned earlier, directly installs the phenyl groups at the desired nitrogen positions. ucl.ac.be
| Hydantoin Derivative | Reagent | Product | Conditions | Reference |
| Phenytoin | Methyl Iodide | N3-Monomethylated Phenytoin | K2CO3 | jst.go.jp |
| Phenytoin | Methyl Iodide | N3-Monomethylated and Dimethylated Phenytoin | NaH | jst.go.jp |
| Phenytoin | Methyl Iodide | N1-Monomethylated Phenytoin | Potassium tert-butoxide (tBuOK) or KHMDS in THF | jst.go.jpnih.gov |
| Hydantoin | Aryl(trimethoxyphenyl)iodonium tosylate | N-3-Arylhydantoin | Cu(NO3)2·3/2H2O, Triethylamine | nih.govacs.org |
| 5,5-Diphenylimidazolidine-2,4-dione | Substituted Aniline Halide | 3-(Substituted phenyl)-5,5-diphenylimidazolidine-2,4-dione | Potassium hydroxide, Ethanol | aensiweb.net |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions can be employed to introduce substituents onto the imidazolidine-2,4-dione scaffold. aensiweb.net For instance, the labile proton at the N-3 position of 5,5-diphenylimidazolidine-2,4-dione can be deprotonated with a base, and the resulting anion can act as a nucleophile to displace a leaving group on an alkyl or aryl halide. aensiweb.netresearchgate.net This approach is commonly used for N-alkylation. aensiweb.net
The synthesis of 3-substituted 5,5-diphenylimidazolidine-2,4-diones has been achieved through nucleophilic substitution using various alkyl and aryl halides in the presence of a base. aensiweb.net To obtain the 1,3-diphenyl derivative, a similar strategy could be envisioned, potentially requiring a two-step process to functionalize both nitrogen atoms or the use of a stronger base to deprotonate both nitrogens for a one-pot dialkylation.
Halogenation of the Imidazolidine-2,4-dione Scaffold
Halogenation of the imidazolidine-2,4-dione ring can provide useful intermediates for further functionalization. The nitrogen atoms can be halogenated to form N-halo derivatives, which are used as halogenating agents themselves. wikipedia.orggoogle.com While direct halogenation of the phenyl rings in this compound is possible, the focus here is on the core heterocycle.
The synthesis of N-halogenated hydantoins, such as dichlorodimethylhydantoin (DCDMH) and bromochlorodimethylhydantoin (BCDMH), is well-established. wikipedia.org These compounds are typically prepared by treating the parent hydantoin with a halogenating agent. google.com While not directly leading to this compound, these halogenated intermediates can potentially undergo subsequent cross-coupling reactions to introduce the phenyl groups. For example, a halogenated hydantoin could be subjected to a Suzuki or Buchwald-Hartwig amination reaction to form the N-phenyl bonds.
Mechanistic Elucidation of Formation Reactions and Transformations
The formation of the imidazolidine-2,4-dione ring from a dicarbonyl compound and urea is believed to proceed through a series of steps. sphinxsai.comosti.gov The reaction is thought to initiate with the nucleophilic attack of a nitrogen atom from urea onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen of the urea attacks the remaining carbonyl group. The resulting dihydroxy intermediate then undergoes a pinacol-type rearrangement, which involves a 1,2-shift of a substituent (in this case, a phenyl group when starting from benzil), leading to the formation of the stable 5,5-disubstituted hydantoin ring system. sphinxsai.com
The hydrolysis of hydantoins to amino acids is another important transformation. nih.govacs.org This reaction typically proceeds in a stepwise manner, first opening the ring to form a hydantoic acid intermediate, which is then further hydrolyzed to the corresponding amino acid. nih.govacs.org While this is a degradation pathway, understanding the mechanism is crucial for controlling the stability of the hydantoin ring during synthesis and subsequent reactions.
Investigation of Intermediate Species and Transition States
The formation of the imidazolidine-2,4-dione ring proceeds through several key intermediates and transition states. In syntheses starting from 1,2-diamines and a carbonylating agent, the mechanism involves an initial nucleophilic attack by one of the amino groups on the carbonyl carbon. mdpi.com This leads to the formation of an intermediate which then undergoes an intramolecular acyl nucleophilic substitution to form the final cyclic product. mdpi.com
In the synthesis of 5,5-diphenylimidazolidine-2,4-dione from benzil and urea, the reaction is understood to proceed through the formation of an intermediate heterocyclic pinacol. bepls.com This intermediate is formed via intramolecular cyclization. Subsequent acidification triggers a rearrangement to yield the final hydantoin product. bepls.com For reactions involving 1,2-diols, an α-hydroxycarbenium ion is a key intermediate, which forms after the acid-catalyzed removal of a hydroxyl group as water. organic-chemistry.org The stability of this carbocation plays a crucial role in directing the subsequent rearrangement step. The transition state involves the simultaneous migration of a substituent (like a phenyl group) and the formation of the new carbonyl group.
Pinacol Rearrangement Analogs in Imidazolidine-2,4-dione Synthesis
The Pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (a vicinal diol) into a carbonyl compound, involving the migration of a substituent. organic-chemistry.orgmasterorganicchemistry.com A direct analog of this rearrangement is observed in the synthesis of 5,5-diphenylimidazolidine-2,4-dione, commonly known as phenytoin, from benzil and urea. bepls.com
In this specific synthesis, the reaction proceeds through an intermediate that undergoes a process akin to a Pinacol rearrangement. bepls.com This step involves a 1,2-phenyl shift, where one of the phenyl groups migrates to an adjacent carbon, leading to the formation of the stable 5,5-diphenyl substituted hydantoin ring. bepls.com The driving force for this rearrangement is the formation of a more stable species, typically a resonance-stabilized carbocation that is effectively a protonated ketone. masterorganicchemistry.com This type of rearrangement is a powerful tool in organic synthesis for creating quaternary carbon centers, such as the C5 position in phenytoin. dntb.gov.ua
| Starting Materials | Product | Key Reaction Type | Reference |
| Benzil, Urea | 5,5-Diphenylimidazolidine-2,4-dione | Base-catalyzed condensation, Pinacol-type rearrangement | bepls.com |
| C-4-Methylphenylglycine, Phenyl isocyanate | (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | Condensation | mdpi.com |
| Phenylglyoxal, Phenylurea | 1,5-Diphenylimidazolidine-2,4-dione | Condensation | ucl.ac.be |
Sustainable and Green Chemistry Aspects in Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally benign processes. In the context of imidazolidine-2,4-dione synthesis, several green chemistry principles have been applied. A significant development is the use of water as a green solvent, replacing more hazardous organic solvents. bepls.com The synthesis of 5,5-diphenylimidazolidine-2,4-dione via the condensation of benzil and urea has been successfully demonstrated in water, which not only reduces environmental impact but can also simplify product isolation. bepls.com
Another approach towards sustainable synthesis is the use of microwave irradiation. This technique has been employed for the rapid synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one, a close analog of the dione (B5365651), from benzil and thiourea. scialert.net Microwave-assisted synthesis often leads to significantly reduced reaction times, lower energy consumption, and potentially higher yields compared to conventional heating methods. scialert.net The broader goals of green chemistry in this field include minimizing the use of volatile and toxic reagents and solvents and developing more energy-efficient catalytic systems. frontiersin.org
Catalytic Systems in Imidazolidine-2,4-dione Derivatization
The synthesis and derivatization of imidazolidine-2,4-diones are often facilitated by various catalytic systems. These catalysts can enhance reaction rates, improve selectivity, and enable reactions under milder conditions. Both homogeneous and heterogeneous catalysts have been explored.
For the formation of the core ring structure, Brønsted and Lewis acids are commonly used, particularly in reactions involving Pinacol-type rearrangements. organic-chemistry.org In the synthesis of related imidazolidin-2-ones from aliphatic 1,2-diamines, catalytic amounts of selenium (5 mol%) have been used to facilitate oxidative carbonylation with a CO/O2 mixture at room temperature. mdpi.com Copper-mediated strategies have also been developed for the diamination of N-allylic ureas to form imidazolidin-2-ones, although stoichiometric amounts of copper were initially required to minimize byproducts. mdpi.com
For the synthesis of related thione derivatives, heterogeneous catalysts such as a ZnO/Al2O3 composite have proven effective and reusable for the reaction of ethylene (B1197577) diamine with carbon disulfide to produce imidazolidine-2-thione. scialert.net The development of organocatalysts is another area of interest; for example, imidazolidine-4-thiones themselves have been shown to act as organocatalysts in certain transformations, highlighting the potential for autocatalytic or self-replicating systems under prebiotic conditions. uni-muenchen.de
| Catalyst Type | Reaction | Substrates | Reference |
| Selenium (5 mol%) | Oxidative Carbonylation | N,N′-dialkylethylenediamines, CO/O2 | mdpi.com |
| Copper-mediated | Diamination | N-allylic ureas | mdpi.com |
| ZnO/Al2O3 composite | Thione Synthesis | Ethylene diamine, Carbon disulfide | scialert.net |
| Brønsted/Lewis Acids | Pinacol Rearrangement | 1,2-diols | organic-chemistry.org |
Advanced Structural Characterization and Crystal Engineering of Imidazolidine 2,4 Dione Derivatives
Single-Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction study is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for 1,3-Diphenylimidazolidine-2,4-dione would provide invaluable insights into its solid-state structure. However, no published reports of such a study were found.
Molecular Conformation and Geometric Parameters
Without experimental crystallographic data, a definitive description of the molecular conformation, including bond lengths, bond angles, and torsion angles of this compound, cannot be accurately presented. While computational modeling could predict these parameters, they would lack experimental validation. The conformation would describe the planarity of the central imidazolidine-2,4-dione ring and the relative orientations of the two phenyl rings attached to the nitrogen atoms.
Analysis of Intermolecular Interactions: Hydrogen Bonding (N—H···O, C—H···O)
An analysis of potential N—H···O hydrogen bonds is not applicable to this compound. The structure of this compound, with phenyl groups substituting the hydrogen atoms on both nitrogen atoms (N1 and N3) of the hydantoin (B18101) ring, precludes the existence of N-H donors. Therefore, it cannot form N—H···O hydrogen bonds. The molecule does possess oxygen atoms that could act as hydrogen bond acceptors and C-H bonds on the phenyl rings and the C5 position of the hydantoin ring that could act as weak hydrogen bond donors, potentially forming C—H···O interactions. However, without crystal structure data, the presence and geometry of these interactions cannot be confirmed.
π-Stacking and Other Non-Covalent Interactions (e.g., C—H···π)
Non-covalent interactions such as π-stacking between the phenyl rings and C—H···π interactions are crucial in understanding the supramolecular assembly of aromatic compounds. It is highly probable that these interactions play a significant role in the crystal packing of this compound. An analysis would typically detail the geometry of these interactions, including inter-planar distances and angles, but this is contingent on available crystallographic data.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Packing Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis maps the different close contacts that a molecule makes with its neighbors. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, highlighting the relative contributions of different contact types (e.g., H···H, C···H, O···H). Performing this analysis is entirely dependent on the availability of a solved crystal structure. For many related diphenylimidazolidine derivatives, H···H, C···H/H···C, and O···H/H···O contacts are shown to be the most significant contributors to crystal packing.
Characterization of Crystal Voids and Assessment of Free Space
The analysis of crystal voids involves calculating the empty space within the crystal lattice that is not occupied by the molecules. This provides information about the efficiency of the crystal packing. The size, shape, and distribution of these voids can be determined from the crystal structure data. For related compounds, the percentage of free space has been calculated, but this value is specific to each unique crystal structure and cannot be extrapolated to this compound.
Computational and Theoretical Chemistry Studies of 1,3 Diphenylimidazolidine 2,4 Dione Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. psu.edu By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for molecules of this size.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G**), can predict bond lengths, bond angles, and dihedral angles with high accuracy. rsc.org For 1,3-Diphenylimidazolidine-2,4-dione, a key aspect of its structure is the relative orientation of the two phenyl rings with respect to the central imidazolidine-2,4-dione core.
Below is a table summarizing typical optimized geometric parameters for a diphenyl-substituted imidazolidine (B613845) ring system, derived from computational studies on similar structures.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O | ~1.22 Å |
| C-N (imide) | ~1.38 Å | |
| N-C (phenyl) | ~1.43 Å | |
| C-C (ring) | ~1.53 Å | |
| Bond Angle | N-C-N | ~110° |
| C-N-C | ~125° | |
| Dihedral Angle | Phenyl-Ring | Variable (e.g., 40-60°) |
Note: These are representative values and can vary depending on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is typically localized on the phenyl rings and the nitrogen atoms of the imidazolidine ring, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the carbonyl groups and the phenyl rings, suggesting these are the likely sites for nucleophilic attack. The presence of electron-withdrawing or electron-donating substituents on the phenyl rings can significantly alter the energies of the HOMO and LUMO, thereby tuning the reactivity of the molecule. mdpi.com
A representative FMO analysis for a diphenyl-substituted heterocyclic system is provided in the table below.
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily localized on phenyl rings and nitrogen atoms |
| LUMO | -1.2 | Primarily localized on carbonyl groups and phenyl rings |
| Egap | 5.3 | Indicates high chemical stability |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for identifying the regions that are rich or deficient in electrons. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map would show the most negative potential around the oxygen atoms of the carbonyl groups, making them strong hydrogen bond acceptors and sites for interaction with electrophiles. The hydrogen atoms on the phenyl rings would exhibit a positive potential, making them potential hydrogen bond donors. The central imidazolidine ring would show a mixed potential, reflecting the different electronegativities of the atoms within the ring.
Molecular Dynamics and Monte Carlo Simulations for Interfacial Interactions
To understand the behavior of this compound in a condensed phase, such as in solution or at an interface, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed. These methods allow for the study of the dynamic behavior of molecules over time, providing insights into processes like solvation, aggregation, and interaction with surfaces. dovepress.comresearchgate.net
MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve over time. nih.gov This can be used to study the interactions between this compound molecules and solvent molecules, or their adsorption onto a surface. For example, simulations could reveal how the phenyl groups orient themselves at a water-air interface or within a polymer matrix. dovepress.com
Monte Carlo simulations, on the other hand, use random sampling to explore the conformational space of a system and calculate thermodynamic properties. They can be particularly useful for studying the equilibrium properties of interfacial systems, such as the partitioning of this compound between two immiscible liquids.
Quantum Chemical Descriptors and Predictive Models for Reactivity
Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and can be used to predict its reactivity and other properties. scispace.com These descriptors can be used to build Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.
For this compound, important quantum chemical descriptors would include:
Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).
Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud (related to the HOMO-LUMO gap).
These descriptors can be used to predict how this compound will interact with other molecules and its potential role in various chemical reactions.
| Descriptor | Definition | Predicted Property |
| Ionization Potential | I ≈ -EHOMO | Susceptibility to oxidation |
| Electron Affinity | A ≈ -ELUMO | Susceptibility to reduction |
| Chemical Hardness | η = (I - A) / 2 | Reactivity and stability |
| Electronegativity | χ = (I + A) / 2 | Polarity of interactions |
Analysis of Interaction Energies and Energy Frameworks in Solid State
In the solid state, the properties of this compound are governed by the way the molecules pack together in the crystal lattice. The analysis of interaction energies and energy frameworks provides a quantitative understanding of the intermolecular forces that hold the crystal together.
Using computational methods, the total interaction energy between a central molecule and its neighbors in the crystal can be decomposed into its electrostatic, polarization, dispersion, and repulsion components. This allows for the identification of the dominant forces in the crystal packing. For a molecule like this compound, with its polar carbonyl groups and large nonpolar phenyl rings, both hydrogen bonding (if applicable) and van der Waals interactions (particularly π-π stacking between the phenyl rings) would be expected to play a significant role.
Energy framework analysis provides a visual representation of the strength and topology of the intermolecular interactions within the crystal. This can help to understand the mechanical properties of the crystal and to predict potential slip planes.
Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. In the case of 1,3-Diphenylimidazolidine-2,4-dione, both ¹H and ¹³C NMR spectra offer characteristic signals that confirm the presence of the phenyl and imidazolidine (B613845) moieties.
¹H NMR Spectroscopy: The proton NMR spectrum of a derivative, 5-(4-Bromophenyl)-1,3-diphenylimidazolidine-2,4-dione, shows a singlet at approximately 6.20 ppm, which is attributed to the proton at the C5 position of the imidazolidine ring. ucl.ac.be The aromatic protons of the two phenyl rings and the bromophenyl substituent appear as a complex multiplet in the region of 7.09-7.60 ppm. ucl.ac.be For the unsubstituted this compound, the aromatic protons would also be expected in this downfield region, with specific multiplicities reflecting their substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insights into the different carbon environments within the molecule. In the substituted derivative, 5-(4-Bromophenyl)-1,3-diphenylimidazolidine-2,4-dione, the methine carbon (CH) of the imidazolidine ring resonates at approximately 62.99 ppm. ucl.ac.be The carbons of the aromatic rings appear in the typical downfield region for sp² hybridized carbons, with signals observed at 121.55, 122.32, 124.91, 127.30, and 128.53 ppm. ucl.ac.be The carbonyl carbons of the imidazolidine-2,4-dione ring are expected to have characteristic chemical shifts further downfield, typically in the range of 150-180 ppm, although these were not explicitly reported in the provided data for this specific derivative.
Table 1: NMR Spectroscopic Data for a this compound Derivative
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H | 6.20 (s, 1H) | CH of imidazolidine ring | ucl.ac.be |
| ¹H | 7.09-7.60 (m, 14H) | Aromatic protons | ucl.ac.be |
| ¹³C | 62.99 | C H of imidazolidine ring | ucl.ac.be |
| ¹³C | 121.55, 122.32, 124.91, 127.30, 128.53 | Aromatic carbons | ucl.ac.be |
Data for 5-(4-Bromophenyl)-1,3-diphenylimidazolidine-2,4-dione
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The FTIR spectrum of this compound is characterized by strong absorption bands indicative of its core structure.
Key characteristic peaks for this compound include strong absorptions for the carbonyl (C=O) groups of the dione (B5365651). These typically appear in the region of 1700-1800 cm⁻¹. For a closely related compound, a publication reports IR absorptions at 1790, 1740, and 1725 cm⁻¹, which are characteristic of the carbonyl stretching vibrations in the imidazolidine-2,4-dione ring system. sci-hub.se Additionally, bands corresponding to C-H stretching of the aromatic rings are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations of the phenyl rings typically appear in the 1450-1600 cm⁻¹ region. sci-hub.se
Table 2: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3065, 3000, 2975, 2950 | C-H stretching (aromatic and aliphatic) | sci-hub.se |
| 1790, 1740, 1725 | C=O stretching (imidazolidine-2,4-dione) | sci-hub.se |
| 1600 | C=C stretching (aromatic) | sci-hub.se |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound, mass spectrometry confirms the molecular mass and can reveal the characteristic cleavage pathways of the molecule.
High-resolution mass spectrometry of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular formula, C₁₅H₁₂N₂O₂. A derivative, 5-(4-Bromophenyl)-1,3-diphenylimidazolidine-2,4-dione, exhibits a protonated molecular ion peak [M+H]⁺ at m/z 408 in its mass spectrum, which is consistent with its molecular formula. ucl.ac.be The fragmentation pattern would likely involve the cleavage of the phenyl groups and fragmentation of the imidazolidine ring.
Table 3: Mass Spectrometry Data for a this compound Derivative
| Compound | Ionization Mode | m/z of [M+H]⁺ | Reference |
|---|---|---|---|
| 5-(4-Bromophenyl)-1,3-diphenylimidazolidine-2,4-dione | DEI | 408 | ucl.ac.be |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound is characterized by absorptions in the ultraviolet region.
For this compound, a UV-Vis spectrum recorded in methanol (B129727) shows an absorption maximum (λmax) at 233 nm. sci-hub.se This absorption is attributed to the π → π* electronic transitions within the phenyl rings and the carbonyl groups of the imidazolidine-2,4-dione system.
Table 4: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Reference |
|---|---|---|
| Methanol | 233 | sci-hub.se |
Applications in Chemical Sciences and Materials Engineering
Corrosion Inhibition of Metallic Surfaces
The compound 1,3-Diphenylimidazolidine-2,4-dione and its derivatives have been identified as effective corrosion inhibitors for metals, particularly mild steel in acidic environments. The efficacy of these organic compounds is largely attributed to the presence of heteroatoms (nitrogen and oxygen), aromatic rings, and π-electrons in their molecular structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates the corrosive action of the aggressive medium.
The primary mechanism of corrosion inhibition by imidazolidine-2,4-dione derivatives is through adsorption onto the metallic surface. The mode of interaction between the inhibitor and the metal can be understood by studying adsorption isotherms. For 5,5-diphenylimidazolidine-2,4-dione (PID), studies have shown that its adsorption on a mild steel surface in a 1 M HCl solution conforms to the Langmuir adsorption isotherm. This model suggests the formation of a monolayer of the inhibitor on the metal surface.
The strength and nature of this adsorption can be inferred from the standard Gibbs free energy of adsorption (ΔG°ads). A study on a related derivative, 3-methyl-5,5′-diphenylimidazolidine-2,4-dione (MPIM), found that the value of ΔG°ads indicated a chemisorption mechanism, where a chemical bond is formed between the inhibitor and the metal surface. Theoretical studies using density functional theory (DFT) further support this, showing that derivatives like PID adsorb in parallel orientations on the iron surface.
Electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) are crucial for evaluating the performance of corrosion inhibitors.
Electrochemical Impedance Spectroscopy (EIS) provides information about the resistance of the protective layer formed by the inhibitor. For PID, EIS results confirmed its inhibiting action, showing that the charge transfer resistance increases with higher concentrations of the inhibitor. This indicates the formation of a more robust protective film on the metal surface, hindering the corrosive process. A derivative, 3-methyl-5,5′-diphenylimidazolidine-2,4-dione, achieved a maximum inhibition efficiency of 89% at a concentration of 10⁻³ M in a 1M HCl solution.
Table 1: Potentiodynamic Polarization (PDP) Parameters for Mild Steel in 1 M HCl with and without Inhibitor
| Inhibitor | Concentration (M) | Corrosion Current Density (icorr) (µA·cm-2) | Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|---|
| Blank | - | 9.9 | - | |
| 3-methyl-5,5′-diphenylimidazolidine-2,4-dione | 10-3 | - | 89 | |
| 5-imino-1,2,4-dithiazolidine-3-thione (IDTT) | 0.0005 | 2.7 | - |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1 M HCl with and without Inhibitor
| Inhibitor | Concentration (M) | Polarization Resistance (Rp) (Ω·cm2) | Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|---|
| Blank | - | 50.3 | - | |
| 5-imino-1,2,4-dithiazolidine-3-thione (IDTT) | 0.0005 | 149.2 | - |
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is used to examine the surface morphology of the metal in the presence and absence of the inhibitor. Studies on mild steel exposed to acidic solutions without an inhibitor show a significantly damaged and corroded surface. However, in the presence of imidazolidine-2,4-dione derivatives, SEM analysis reveals a much smoother surface, confirming the formation of a protective film that prevents severe corrosion. This protective action is a result of the inhibitor adsorbing onto the steel surface.
Role as Versatile Chemical Intermediates for Complex Molecule Synthesis
The imidazolidine-2,4-dione core, also known as the hydantoin (B18101) ring system, is a valuable scaffold in synthetic organic chemistry. This heterocyclic moiety serves as a key intermediate for the synthesis of a wide array of more complex molecules with significant pharmacological properties.
The synthesis of this compound and its derivatives often starts from precursor molecules like benzil (B1666583) and urea (B33335) or by reacting amino acids with phenyl isocyanate. The core structure can then be further modified. For instance, 5,5-diphenylhydantoin can be reacted with hydrazine hydrate to produce 3-amino-5,5-diphenylimidazolidine-2,4-dione (B73431), demonstrating its utility as a building block for creating new derivatives. The versatility of the hydantoin structure allows for substitutions at the N-3 and C-5 positions, leading to a diverse class of compounds. This adaptability makes imidazolidine-2,4-diones important intermediates in the development of new pharmaceutical agents, including those with antifungal, antibacterial, and anti-inflammatory activities.
Potential in Supramolecular Chemistry and Self-Assembly Processes
The structure of this compound and its analogs contains functional groups capable of forming non-covalent interactions, which are fundamental to supramolecular chemistry and self-assembly. The presence of nitrogen and oxygen atoms allows for the formation of hydrogen bonds.
Structure Activity Relationship Sar Studies in Molecular Design Focus on Chemical Interactions and Binding Affinity
Investigation of Substituent Effects on Molecular Interaction Profiles
The influence of substituents on the phenyl rings at the N-1 and N-3 positions of an imidazolidine-2,4-dione core is crucial for determining its molecular interaction profile. In related series of compounds, the introduction of various functional groups onto these aromatic rings has been shown to significantly alter biological activity.
For instance, studies on N-1 and N-3 substituted hydantoin (B18101) derivatives have demonstrated that the nature, size, and electronic properties of these substituents govern the compound's ability to interact with biological targets. Research on a series of 1,3-substituted imidazolidine-2,4,5-triones, which are structurally similar to our target compound, revealed that substitutions on the phenyl rings directly impact their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov It was observed that para- and meta-substituted phenyl rings were effective for acetylcholinesterase inhibition, whereas para-substitution was preferred for butyrylcholinesterase inhibition. nih.gov
These findings suggest that for 1,3-diphenylimidazolidine-2,4-dione, the addition of electron-donating or electron-withdrawing groups, as well as lipophilic or hydrophilic moieties to the phenyl rings, would likely modulate its binding affinity and selectivity for various biological targets. The steric bulk of the substituents would also play a critical role in how the molecule fits into a receptor's binding pocket.
Interactive Table: Potential Substituent Effects on Molecular Interactions
| Substituent Position | Substituent Type | Potential Effect on Molecular Interaction |
| para on Phenyl Ring | Electron-withdrawing (e.g., -NO₂) | May enhance hydrogen bonding or pi-stacking interactions. |
| meta on Phenyl Ring | Electron-donating (e.g., -OCH₃) | Could alter the electrostatic potential and influence hydrophobic interactions. |
| ortho on Phenyl Ring | Bulky group (e.g., -C(CH₃)₃) | May introduce steric hindrance, potentially improving selectivity or reducing affinity. |
| Any position | Halogen (e.g., -Cl, -F) | Can form halogen bonds and alter the overall lipophilicity of the molecule. |
Molecular Docking and Computational Modeling for Ligand-Target Interactions
Molecular docking and computational modeling are indispensable tools for predicting and understanding the interactions between a ligand, such as this compound, and its biological target. These methods provide insights into the binding pose, affinity, and the specific molecular forces that stabilize the ligand-receptor complex.
In the context of related imidazolidine-2,4-dione derivatives, docking studies have been instrumental in elucidating their mechanism of action. For example, docking studies of 5,5-diphenylhydantoin derivatives into the voltage-gated sodium channels have identified key amino acid residues involved in binding. These interactions often include hydrogen bonds with the urea (B33335) moiety of the hydantoin ring and hydrophobic interactions with the phenyl groups.
Interactive Table: Predicted Ligand-Target Interactions for this compound
| Interacting Moiety of Ligand | Type of Interaction | Potential Interacting Residues in Target |
| Phenyl Ring at N-1 | Hydrophobic, Pi-stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine |
| Phenyl Ring at N-3 | Hydrophobic, Pi-stacking | Phenylalanine, Tyrosine, Tryptophan, Valine |
| Carbonyl Oxygen at C-2 | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |
| Carbonyl Oxygen at C-4 | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |
Correlation of Structural Modifications with Modulatory Potential in Specific Chemical or Biochemical Assays
The ultimate goal of SAR studies is to correlate structural changes with measurable effects in biochemical or chemical assays, such as enzyme inhibition or competitive binding assays. This allows for the rational design of more potent and selective compounds.
For derivatives of the imidazolidine-2,4-dione scaffold, a wealth of data exists correlating structural modifications with anticonvulsant activity, enzyme inhibition, and other biological effects. For example, in studies of 1,3-substituted imidazolidine-2,4,5-triones as cholinesterase inhibitors, the IC₅₀ values were determined for a series of compounds with different substituents on the N-1 phenyl ring. nih.gov A clear correlation was found between the position and nature of the substituent and the inhibitory potency. For instance, a 4-isopropylphenyl group at the N-1 position resulted in a significantly more potent butyrylcholinesterase inhibitor compared to other substitutions. nih.gov
While specific assay data for this compound is scarce, we can anticipate that systematic modifications of its structure would lead to a range of biological activities. A hypothetical study could involve synthesizing a library of derivatives with substitutions on the phenyl rings and then screening them in a relevant assay, for example, a competitive binding assay for a specific receptor or an enzyme inhibition assay. The resulting data would be crucial for establishing a quantitative structure-activity relationship (QSAR) for this class of compounds.
Interactive Table: Hypothetical Correlation of Structural Changes with Biochemical Activity
| Derivative of this compound | Modification | Hypothetical Assay | Predicted Outcome |
| Derivative A | Addition of a 4-chloro group to one phenyl ring | Enzyme Inhibition Assay (e.g., for a kinase) | May increase potency due to favorable halogen bonding. |
| Derivative B | Addition of a 4-methoxy group to one phenyl ring | Competitive Binding Assay (for a GPCR) | Could either increase or decrease affinity depending on the nature of the binding pocket. |
| Derivative C | Replacement of a phenyl ring with a cyclohexyl group | Cellular Proliferation Assay | Likely to significantly alter activity due to changes in aromaticity and planarity. |
| Derivative D | Introduction of a hydroxyl group on a phenyl ring | Antioxidant Capacity Assay | Expected to show increased antioxidant potential. |
Future Outlook and Emerging Research Opportunities
Design of Advanced Catalytic Systems Incorporating Imidazolidine-2,4-dione Frameworks
The imidazolidinone core is a privileged scaffold in the field of organocatalysis, most notably demonstrated by the Nobel Prize-winning work on MacMillan catalysts. jk-sci.com These catalysts, which are typically imidazolidin-4-ones, activate α,β-unsaturated aldehydes towards a variety of asymmetric transformations by forming chiral iminium ions. jk-sci.comcore.ac.uk This mode of activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. jk-sci.com
The future in this area lies in designing novel catalytic systems based on the 1,3-diphenylimidazolidine-2,4-dione framework. Unlike the established MacMillan catalysts, which possess a single carbonyl group, the 2,4-dione structure offers different electronic properties and stereochemical environments. The two phenyl groups at the nitrogen atoms provide significant steric bulk and can be functionalized to fine-tune the catalyst's properties.
Research is anticipated to explore the following:
Chiral Variants for Asymmetric Catalysis: The synthesis of enantiopure this compound derivatives, potentially through chiral resolution or asymmetric synthesis, could yield a new class of organocatalysts. The fixed orientation of the phenyl groups could create a well-defined chiral pocket, enabling high levels of stereocontrol in reactions such as Diels-Alder, Friedel-Crafts, and Michael additions. sigmaaldrich.comprinceton.edu
Dual-Activation Catalysts: The presence of two imide-like nitrogen atoms and two carbonyl groups could be exploited for dual-activation catalysis, where the catalyst interacts with both the electrophile and the nucleophile simultaneously.
Support for Metal Catalysts: The dione (B5365651) framework could serve as a robust bidentate ligand for transition metals, creating well-defined coordination complexes for a range of catalytic transformations.
Furthermore, derivatives such as 1,3-dichloro-5,5-diphenylhydantoin have already been utilized as effective halogen sources in organocatalytic enantioselective chlorolactonizations, demonstrating the utility of the core structure within catalytic systems. rsc.orgthieme-connect.com
| Catalyst Class | Core Structure | Activation Mode | Representative Applications |
| MacMillan Catalysts | Imidazolidin-4-one | Iminium Ion Formation (LUMO-lowering) | Diels-Alder, Friedel-Crafts Alkylations, 1,3-Dipolar Cycloadditions. sigmaaldrich.com |
| Proposed this compound Catalysts | Imidazolidine-2,4-dione | Potential for Iminium Ion, Lewis Base, or Bidentate Ligand Activation | Future exploration in asymmetric cycloadditions, conjugate additions, and transition metal catalysis. |
Integration of this compound into Novel Organic Electronic Materials
The development of new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field. The performance of these materials is intrinsically linked to their electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Recent computational studies using Density Functional Theory (DFT) have begun to elucidate the electronic characteristics of the diphenylhydantoin scaffold. researchgate.netnih.govresearchgate.net These theoretical investigations provide a foundation for the future integration of this compound into novel organic electronic materials. The key attributes of this molecule include a rigid core and two phenyl rings, which can facilitate π-stacking and influence charge transport properties. The carbonyl groups act as electron-withdrawing moieties, which can be used to tune the HOMO-LUMO energy gap.
Future research directions include:
Synthesis of Conjugated Polymers: Incorporating the this compound unit as a building block in conjugated polymer chains could lead to new materials with tailored electronic and photophysical properties.
Host Materials for Phosphorescent OLEDs: The potentially high triplet energy, a consequence of the non-conjugated linker between the phenyl groups, could make these molecules suitable as host materials in phosphorescent OLEDs.
Computational Screening: DFT calculations will continue to be crucial for predicting the electronic properties of new derivatives, allowing for the rational design of materials with optimized HOMO/LUMO levels for specific device architectures. bohrium.comsci-hub.se
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 5,5-diphenylhydantoin (Phenytoin) | DFT/B3LYP | - | - | Low value compared to 3ADID. sci-hub.se |
| 3-allyl-5,5-diphenylimidazolidine-2,4-dione (3ADID) | DFT/B3LYP | -6.65 | -0.99 | 5.66. sci-hub.se |
| 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione | DFT/B3LYP/6–311G(d,p) | -6.86 | -1.53 | 5.33. nih.gov |
Application of Artificial Intelligence and Machine Learning in Predictive Synthesis and Design
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed and synthesized. Machine learning (ML) models can predict reaction outcomes, optimize reaction conditions, and even propose novel molecular structures with desired properties, significantly accelerating the research and development cycle.
For a molecule like this compound, AI and ML offer a powerful toolkit for exploring its vast chemical space. The process involves several key stages:
Data Collection: High-throughput experimentation (HTE) can be used to generate large datasets on the synthesis of various derivatives. For instance, arrays of reactions could be run to explore different catalysts, solvents, and reactants for N-functionalization or ring-opening reactions.
Feature Engineering: Molecules are converted into machine-readable formats using molecular descriptors. These can range from simple constitutional descriptors (e.g., atom counts, molecular weight) to complex 2D and 3D descriptors that encode topological, geometric, and electronic features.
Model Training and Prediction: Algorithms such as random forests, support vector machines, or neural networks are trained on the experimental data. These models can then be used to predict the yield of a new reaction, identify the optimal conditions to synthesize a specific derivative, or screen virtual libraries of compounds for desired electronic properties (linking to section 8.2).
This predictive power will enable researchers to move beyond trial-and-error experimentation and towards a more data-driven, rational design of new catalysts and materials based on the this compound scaffold.
| ML Application Area | Relevant Molecular Descriptors | Potential ML Models | Research Goal |
| Reaction Yield Prediction | Reactant/catalyst fingerprints, solvent properties, temperature. | Random Forest, Gradient Boosting, Neural Networks. | Optimize synthesis of new derivatives. |
| Catalyst Design | Steric parameters (e.g., Tolman cone angle), electronic parameters (e.g., Hammett constants on phenyl rings). | Bayesian Optimization, Genetic Algorithms. | Discover novel catalysts for specific asymmetric transformations. |
| Material Property Prediction | Quantum chemical descriptors (HOMO/LUMO), topological indices, 3D shape descriptors. | Support Vector Machines, Graph Neural Networks. | Identify derivatives with optimal electronic properties for organic electronics. |
Exploration of New Reaction Domains and Mechanistic Frontiers
While the derivatization of the hydantoin (B18101) core at the nitrogen positions is established, significant opportunities exist to explore new reaction domains and gain deeper mechanistic understanding. The this compound molecule can be viewed not just as a final target but as a versatile building block for more complex molecular architectures.
Emerging research frontiers are likely to include:
Multicomponent Reactions (MCRs): Using the dione as a key component in MCRs could provide rapid access to libraries of complex, drug-like molecules in a single synthetic step.
Photoredox and Electrochemical Catalysis: The electronic nature of the dione could be exploited in photoredox or electrochemical reactions, enabling novel transformations such as C-H functionalization on the phenyl rings or unique ring-opening reactions under mild conditions.
Ring-Opening and Rearrangement Reactions: Investigating the selective cleavage of the heterocyclic ring could provide access to valuable acyclic diamide (B1670390) structures or lead to rearrangements that form entirely new heterocyclic systems. For example, treatment of a related benzotriazole-substituted hydantoin with Grignard reagents or sodium borohydride (B1222165) leads to substitution at the C5 position, showcasing the potential for diverse reactivity. acs.org
Mechanistic Studies: A deeper understanding of the reactivity of the this compound core through detailed kinetic analysis and computational modeling will be essential. This includes studying the pKa of the C5 protons and the susceptibility of the carbonyl groups to nucleophilic attack, which will guide the development of future synthetic applications.
| Reaction Class | Reagents/Conditions | Potential Products | Research Focus |
| N-Alkylation | Alkyl halides (e.g., allyl bromide, propargyl bromide), base (K₂CO₃), DMF. nih.govbohrium.com | N-functionalized diones. | Introduction of functional handles for further chemistry or property tuning. |
| Condensation Reactions | Aldehydes, activated methylene (B1212753) compounds. researchgate.net | Fused heterocyclic systems. | Synthesis of complex scaffolds for biological screening. |
| Substitution at C5 | Organometallics (e.g., Grignard reagents), reducing agents (e.g., NaBH₄). acs.org | C5-substituted hydantoins. | Exploring the reactivity of the hydantoin core beyond N-functionalization. |
| Photochemical Cycloadditions | Alkenes, light irradiation. | Spirocyclic or fused ring systems. | Accessing novel and complex 3D molecular architectures. |
Q & A
Q. How can machine learning (ML) accelerate reaction discovery for imidazolidine-dione derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
